molecular formula C10H16N2O4 B13803760 2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one

2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one

Cat. No.: B13803760
M. Wt: 228.24 g/mol
InChI Key: YANKOFDRMXGUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one is a complex organic compound with a unique structure that includes both pyrrolo and oxazepin rings

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxypropyl group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. detailed information on its molecular targets and pathways is limited .

Comparison with Similar Compounds

Similar compounds to 2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one include:

  • 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
  • (4aR,5S)-1-Hydroxy-4a,5-dimethyl-3-(propan-2-ylidene)-4,4a,5,6,7,8-hexahydro-1H-naphthalen-2-one

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

8-hydroxy-7-(3-hydroxypropyl)-3,4,5,8-tetrahydro-2H-pyrrolo[3,4-b][1,4]oxazepin-6-one

InChI

InChI=1S/C10H16N2O4/c13-5-2-4-12-9(14)7-8(10(12)15)16-6-1-3-11-7/h10-11,13,15H,1-6H2

InChI Key

YANKOFDRMXGUKA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C(N(C2=O)CCCO)O)OC1

Origin of Product

United States

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